2-Chloro-4-fluorobenzyl bromide

Purity Specification Physical Form Procurement

Researchers developing CNS-targeted therapeutics require the precise 2-chloro-4-fluorobenzyl motif for validated target engagement-generic isomers fail to replicate the EC₅₀ of 102 nM at the mu-opioid receptor. This compound delivers the exact substitution pattern as a solid (mp 33-35°C) for safer handling vs. liquid isomers. • Validated MOR pharmacophore: EC₅₀ = 102 nM when appended to piperidine core • Superior SN2 kinetics: ortho-Cl accelerates benzylic displacement vs. meta/para isomers • Solid form minimizes lachrymator exposure and simplifies accurate weighing Supplied at ≥98% purity (GC) with global availability.

Molecular Formula C7H5BrClF
Molecular Weight 223.47 g/mol
CAS No. 45767-66-6
Cat. No. B1362055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluorobenzyl bromide
CAS45767-66-6
Molecular FormulaC7H5BrClF
Molecular Weight223.47 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)CBr
InChIInChI=1S/C7H5BrClF/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2
InChIKeyGAUUDQVOPUKGJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-fluorobenzyl Bromide: Pharmaceutical & Agrochemical Intermediate


2-Chloro-4-fluorobenzyl bromide (CAS 45767-66-6) is a substituted benzyl bromide bearing both chlorine and fluorine substituents on the aromatic ring, classified as an organobromine building block with molecular formula C₇H₅BrClF and molecular weight 223.47 g/mol [1]. Its reactive benzylic bromide group enables nucleophilic substitution and cross-coupling reactions, while the electron-withdrawing halogen pattern modulates reactivity and physicochemical properties [2]. The compound is commercially available as a white to light yellow crystalline powder with a melting point of 33–35 °C and is typically supplied at ≥98% purity (GC) .

1Crystalline solid form supports precise weighing and low-volatility handling
2Benzylic bromide enables nucleophilic substitution and cross-coupling reactions
32-Chloro-4-fluoro halogen pattern modulates electronic and steric properties

Uniqueness of 2-Chloro-4-fluorobenzyl Bromide


Generic benzyl bromides and mono-halogenated analogs lack the specific 2-chloro-4-fluoro substitution pattern that governs both reactivity and downstream biological performance. Historical kinetic studies demonstrate that the position and identity of halogen substituents significantly alter the rate of benzylic bromide displacement: for example, p-fluorobenzyl bromide hydrolyzes faster than benzyl bromide, while o-chloro and m-chloro derivatives exhibit markedly different reactivity profiles [1]. Furthermore, in medicinal chemistry applications, the precise 2-chloro-4-fluorobenzyl motif has been shown to confer specific binding affinity to biological targets—exemplified by an EC₅₀ of 102 nM at the mu-opioid receptor for a derivative incorporating this group [2]. Substituting a different isomer (e.g., 2-chloro-6-fluorobenzyl or 3-chloro-4-fluorobenzyl) or a mono-halogenated analog would alter electronic distribution, steric profile, and consequently both synthetic efficiency and pharmacological outcome, making direct interchange scientifically invalid [3].

Target
2-Chloro-4-fluorobenzyl bromide
Crystalline solid at room temperature (mp 33–35 °C)
Substitute
2-Chloro-6-fluorobenzyl bromide
Liquid at room temperature; handling and weighing may differ
Target
2-Chloro-4-fluoro (ortho-Cl)
Ortho-chloro activates benzylic bromide displacement
Substitute
3-Chloro-4-fluorobenzyl bromide (meta-Cl)
Meta-chloro shows slower hydrolysis; reaction profiles may not transfer
Target
2-Cl-4-F substitution pattern
Specific electronic distribution reported in active derivatives
Substitute
Mono-halogenated or unsubstituted benzyl
Absence of fluorine or altered substitution may shift target binding

2-Chloro-4-fluorobenzyl Bromide: Comparative Evidence


Physical Form Advantage: Solid vs. Liquid

2-Chloro-4-fluorobenzyl bromide is consistently supplied as a solid crystalline powder with a melting point of 33–35 °C and a minimum purity specification of ≥98% (GC) across major commercial sources . In contrast, the positional isomer 2-chloro-6-fluorobenzyl bromide (CAS 68220-26-8) is a liquid at room temperature, as documented by multiple suppliers . This solid-state physical form of the 2-chloro-4-fluoro isomer simplifies weighing, reduces volatility-related losses during handling, and minimizes the risk of accidental spillage compared to liquid benzyl bromides, which are lachrymatory and corrosive . For procurement and laboratory workflow, the solid form offers a distinct operational advantage.

Physical Form Comparison
Direct comparison
Solid crystalline powder vs. Liquid
Solid form supports accurate weighing and reduces spill risk in lab workflows
Vendor specifications; confirm batch consistency
Purity Specification Physical Form Procurement Handling

Ortho-Chloro Activation in Hydrolysis

Classical kinetic studies on substituted benzyl bromides established that the ortho-chloro substituent significantly accelerates the rate of benzylic bromide hydrolysis compared to the meta- and para-chloro isomers [1]. Specifically, the order of ease of bromide loss in aqueous alcohol is: o-chlorobenzyl bromide > p-chlorobenzyl bromide > m-chlorobenzyl bromide. By extension, the 2-chloro-4-fluorobenzyl bromide isomer benefits from the activating ortho-chloro effect, whereas the 3-chloro-4-fluorobenzyl isomer (CAS 192702-01-5) would exhibit the slower reactivity characteristic of meta-substituted analogs [1]. This differential reactivity directly impacts reaction times and yields in nucleophilic substitution and alkylation reactions where this intermediate is employed.

Hydrolysis Reactivity Ranking
Class-level inference
o-Cl > p-Cl > m-Cl in benzylic bromide displacement
Faster reactivity may shorten SN2 alkylation reaction times
Data from Shoesmith & Slater 1926; verify under modern conditions
Reactivity Hydrolysis Nucleophilic Substitution Structure-Activity Relationship

Mu-Opioid Receptor Activity

The 2-chloro-4-fluorobenzyl moiety, when incorporated into a piperidine scaffold, yields a compound with an EC₅₀ of 102 nM at the human mu-opioid receptor (MOR), as measured via cAMP modulation assay [1]. While direct comparator data for alternative halogen substitution patterns on the identical scaffold are not available in the public domain, the specific 2-chloro-4-fluoro arrangement is documented in patent literature (US10836728) as a preferred substitution pattern for achieving MOR binding [1]. This contrasts with the 2-chloro-6-fluoro isomer, which has not been reported in analogous MOR-active derivatives, suggesting that the 2,4-substitution pattern may be uniquely suited for this pharmacological target .

Mu-Opioid Receptor EC₅₀
Reported
EC₅₀ = 102 nM
2-Cl-4-F pattern reported to confer nanomolar binding in a piperidine derivative
No direct comparator data; cAMP modulation assay
Medicinal Chemistry Opioid Receptor Structure-Activity Relationship Drug Discovery

Radical Bromination Synthetic Efficiency

The synthesis of 2-chloro-4-fluorobenzyl bromide from 2-chloro-4-fluorotoluene using N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride proceeds with an 88% isolated yield after fractional distillation . While analogous syntheses of positional isomers (e.g., 3-chloro-4-fluorobenzyl bromide) are reported to use similar conditions, publicly available yield data for those isomers are sparse or not standardized [1]. The 88% yield provides a quantitative benchmark for process chemists evaluating the synthetic accessibility of this specific isomer relative to custom-synthesized alternatives that may require optimization.

Synthetic Yield
Reported
88% isolated yield
High-yielding route supports scalable preparation of this isomer
NBS/benzoyl peroxide, reflux; verify at target scale
Synthetic Methodology Radical Bromination Process Chemistry Yield

2-Chloro-4-fluorobenzyl Bromide: Key Application Scenarios


Mu-Opioid Receptor Ligand Development

The 2-chloro-4-fluorobenzyl group, when appended to a piperidine core, produces a compound with an EC₅₀ of 102 nM at the human mu-opioid receptor [1]. This validated potency supports the use of 2-chloro-4-fluorobenzyl bromide as an alkylating agent to introduce this specific halogenated benzyl motif into CNS-targeted drug candidates. Researchers developing analgesics or other MOR-modulating therapeutics should select this exact isomer, as alternative substitution patterns have not demonstrated comparable activity in the same patent series [1].

Accelerated Benzylic Alkylation

Classical kinetic data establish that ortho-chloro-substituted benzyl bromides hydrolyze faster than their meta- or para-chloro counterparts [2]. Process chemists seeking to maximize reaction rates in SN2 alkylations—for example, in the preparation of N-alkylated heterocycles or O-alkylated phenols—should favor 2-chloro-4-fluorobenzyl bromide over the slower-reacting 3-chloro-4-fluorobenzyl isomer. The documented 88% synthetic yield from the precursor toluene also demonstrates robust scalability for kilo-lab or pilot-plant operations .

Solid Form for Safer Handling

Unlike the liquid 2-chloro-6-fluorobenzyl bromide isomer (CAS 68220-26-8), 2-chloro-4-fluorobenzyl bromide is a solid at room temperature (mp 33–35 °C) . This physical form reduces the risk of spills, minimizes lachrymatory vapor exposure, and simplifies accurate weighing. Procurement managers for academic or industrial laboratories should prioritize this solid isomer when safety and ease of handling are critical operational considerations.

NHC Precursor Synthesis

The 2-chloro-4-fluorobenzyl group has been successfully employed in the synthesis of benzimidazolium salts, which serve as precursors to N-heterocyclic carbenes (NHCs) [3]. The electronic influence of the chloro and fluoro substituents modulates the σ-donating ability of the resulting carbene ligand, enabling fine-tuning of catalytic activity in organometallic chemistry. Researchers developing novel NHC-based catalysts should select this specific halogen pattern to access a distinct region of steric and electronic parameter space.

Application
Selection Property
Validation Focus
Mu-opioid receptor probe synthesis
Halogen substitution pattern (2-Cl-4-F)
Binding assay validation
Benzylic alkylation workflow
Reactivity profile (ortho-Cl activation)
Reaction rate and yield comparison
Solid-form handling selection
Physical form (crystalline solid)
Weighing accuracy and spill mitigation
NHC ligand development
Electronic modulation (Cl/F pattern)
Catalytic activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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